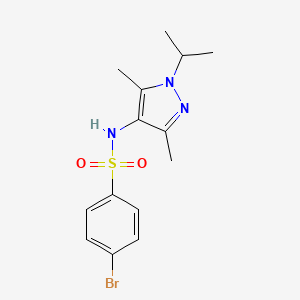![molecular formula C12H17NO6S B7576775 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7576775.png)
2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid, also known as MPPA, is a sulfonamide-based compound that has been studied for its potential therapeutic applications. MPPA has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for further research and development.
Wirkmechanismus
The mechanism of action of 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid may reduce inflammation and associated symptoms.
Biochemical and Physiological Effects:
Studies have shown that 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid has a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid has been shown to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells. 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid has also been shown to have anti-microbial properties, inhibiting the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid is its relatively simple synthesis method, which allows for large-scale production. However, 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid's mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects. Additionally, 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid has not been extensively studied in clinical trials, so its safety and efficacy in humans is not yet fully established.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid. Another potential direction is the exploration of 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid's anti-cancer properties, particularly in combination with other anti-cancer agents. Additionally, further studies are needed to fully understand the safety and efficacy of 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid in humans, which could pave the way for its use as a therapeutic agent in the future.
Synthesemethoden
The synthesis of 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid involves the reaction of 3-methyl-4-(propan-2-yloxy)aniline with chlorosulfonic acid, followed by the addition of sodium hydroxide and ethyl chloroacetate. The resulting product is then purified through recrystallization to obtain 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid in high purity.
Wissenschaftliche Forschungsanwendungen
2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid has been extensively studied for its potential therapeutic applications. In particular, 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
2-[(3-methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6S/c1-8(2)19-11-5-4-10(6-9(11)3)20(16,17)13-18-7-12(14)15/h4-6,8,13H,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCTZFVJBKDZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NOCC(=O)O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dichloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B7576695.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(tetrazol-1-yl)thiophene-2-carboxamide](/img/structure/B7576702.png)

![2-[[(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]-ethylamino]acetic acid](/img/structure/B7576714.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576722.png)
![2-[Ethyl-[2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]amino]acetic acid](/img/structure/B7576736.png)
![4-tert-butyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7576740.png)
![2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid](/img/structure/B7576747.png)
![5-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7576759.png)

![2-Methyl-5-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B7576781.png)
![2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid](/img/structure/B7576785.png)
![2-Methyl-5-[(3-pyridin-3-ylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B7576791.png)
